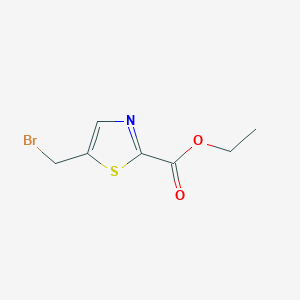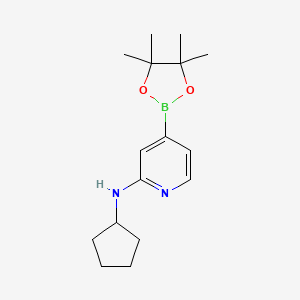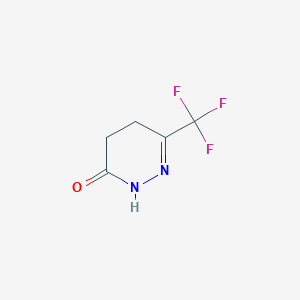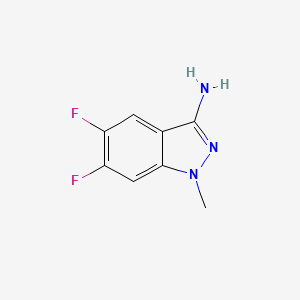
5,6-Difluoro-1-methyl-1H-indazol-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Studies and Supramolecular Interactions
Research on fluorinated indazoles, including compounds related to 5,6-Difluoro-1-methyl-1H-indazol-3-amine, has explored their crystal structures and supramolecular interactions. Studies have demonstrated that the substitution of hydrogen atoms with fluorine affects the crystal packing and hydrogen bonding patterns, leading to unique supramolecular structures. For example, NH-indazoles with fluorine substitutions have been observed to form chiral catemers and dimers in their crystalline forms, attributed to specific hydrogen bonds and aromatic interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds in material science and pharmaceuticals (Teichert et al., 2007).
Synthetic Methodologies
Fluorinated heterocyclic compounds, including this compound derivatives, have been synthesized through various methodologies, highlighting their potential as scaffolds in drug discovery and organic synthesis. For instance, novel synthetic routes have been developed for N-substituted carboxymides and amines, demonstrating the versatility of fluorinated indazoles in constructing complex molecular architectures. These methodologies are crucial for the development of novel compounds with potential therapeutic applications (Revanna et al., 2013).
Antifungal and Antitumor Activities
The biological activities of fluorinated indazole derivatives have been a significant area of research. Compounds structurally related to this compound have shown promising antifungal and antitumor properties. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited potent antifungal activity against several phytopathogenic fungi, suggesting the potential of fluorinated indazoles in developing new antifungal agents (Du et al., 2015). Additionally, certain 1H-indazole carboxamide derivatives have demonstrated inhibitory effects on cancer cell proliferation, indicating their potential application in cancer therapy (Hao et al., 2017).
Photophysical and Photochemical Properties
The photochemical properties of fluorinated heterocyclic compounds, including those related to this compound, have been studied to understand their potential applications in material science and organic synthesis. Research has revealed that the photoreactivity of fluorinated indazoles can lead to the formation of novel fluorinated structures through photoisomerization and heterocyclization processes. These findings are essential for the development of photochemical synthesis methods for fluorinated heterocycles (Pace et al., 2004).
Mécanisme D'action
Target of Action
It’s known that indazole derivatives, which dfima is a part of, bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, indicating their potential for treatment .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that DFIMA might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that DFIMA might affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The molecular weight of dfima is 18316 g/mol, which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that DFIMA might have similar effects on molecular and cellular processes.
Action Environment
It has been shown that the substituent on the benzene ring at the c-5 position of indazole has a significant effect on the anti-proliferative activity of hep-g2 . This suggests that the chemical environment of DFIMA might influence its action and efficacy.
Propriétés
IUPAC Name |
5,6-difluoro-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLSWUUBKKQGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274231 | |
| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221792-46-6 | |
| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



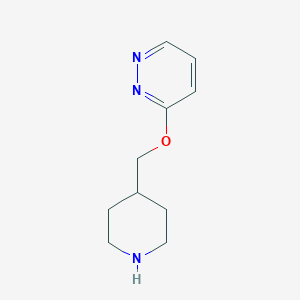
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
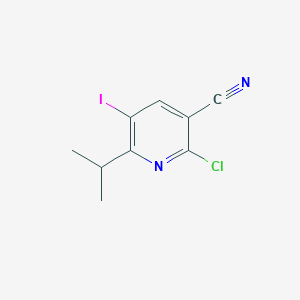
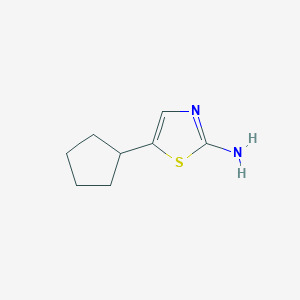
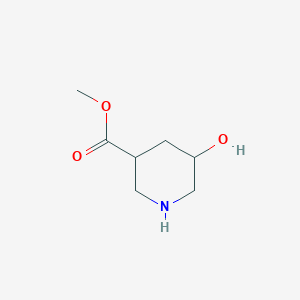
![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
